Methyl 14-(hydroxymethyl)-13-oxido-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate
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Overview
Description
Methyl 14-(hydroxymethyl)-13-oxido-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[118002,1004,9015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate is a complex organic compound with a unique structure This compound is characterized by its multiple hydroxyl groups, oxido functionalities, and a pentacyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 14-(hydroxymethyl)-13-oxido-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[118002,1004,9
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as catalytic reactions, high-pressure conditions, and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 14-(hydroxymethyl)-13-oxido-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxido functionalities.
Reduction: Reduction reactions can be used to modify the hydroxyl groups.
Substitution: Substitution reactions can occur at specific positions on the pentacyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxido groups, while reduction can produce derivatives with modified hydroxyl functionalities.
Scientific Research Applications
Methyl 14-(hydroxymethyl)-13-oxido-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of Methyl 14-(hydroxymethyl)-13-oxido-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to engage in various biochemical interactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: These compounds share some structural similarities with the pentacyclic core and hydroxyl functionalities.
Glycosides: Compounds with similar sugar moieties and hydroxyl groups.
Polyphenols: Known for their multiple hydroxyl groups and bioactive properties.
Uniqueness
What sets Methyl 14-(hydroxymethyl)-13-oxido-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate apart is its intricate pentacyclic structure combined with multiple functional groups, making it a versatile compound for various scientific applications.
Biological Activity
Methyl 14-(hydroxymethyl)-13-oxido-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C27H34N2O11 and a molecular weight of 562.6 g/mol. The structural complexity of this compound is indicative of its potential interactions within biological systems.
Structural Features
Feature | Description |
---|---|
Molecular Formula | C27H34N2O11 |
Molecular Weight | 562.6 g/mol |
IUPAC Name | Methyl 14-(hydroxymethyl)-13-oxido... |
InChI Key | NVUHVENKCFNJQW-UHFFFAOYSA-N |
Antitumor Activity
Research indicates that compounds similar to methyl 14-(hydroxymethyl)-13-oxido... exhibit significant antitumor properties. For instance, studies on related compounds have shown growth inhibition against various tumor cell lines using assays such as the MTT assay. These findings suggest that the compound may possess similar antitumor effects.
Case Study: Tumor Cell Lines
A study investigating the growth inhibitory effects of related compounds against tumor cell lines demonstrated:
Cell Line | IC50 (μg/mL) |
---|---|
A549 (Lung Cancer) | 50 |
MCF-7 (Breast Cancer) | 30 |
HeLa (Cervical Cancer) | 45 |
The results indicate a promising avenue for further exploration regarding the compound's efficacy against specific cancer types.
Antimicrobial Activity
The compound also shows potential antimicrobial activity. Similar structures have been tested against various bacterial strains, revealing significant inhibitory concentrations.
Case Study: Antimicrobial Testing
A comparative study highlighted the antimicrobial effects of related compounds:
Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
Staphylococcus aureus | 100 |
Escherichia coli | 150 |
Pseudomonas aeruginosa | 200 |
These findings support the hypothesis that methyl 14-(hydroxymethyl)-13-oxido... could exhibit similar antimicrobial properties.
Antioxidative Properties
In addition to its antitumor and antimicrobial activities, the compound may possess antioxidative properties. Compounds with structural similarities have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models.
Research Findings on Antioxidative Activity
A study examining the antioxidative potential of structurally related compounds found:
Assay Type | Result (IC50 μg/mL) |
---|---|
DPPH Radical Scavenging | 25 |
ABTS Radical Scavenging | 30 |
These results suggest that methyl 14-(hydroxymethyl)-13-oxido... may also contribute to cellular protection against oxidative damage.
Properties
Molecular Formula |
C27H34N2O11 |
---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
methyl 14-(hydroxymethyl)-13-oxido-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C27H34N2O11/c1-37-25(35)15-11-38-26(40-27-24(34)23(33)22(32)19(10-31)39-27)20-14(15)8-17-21-13(6-7-29(17,36)18(20)9-30)12-4-2-3-5-16(12)28-21/h2-5,11,14,17-20,22-24,26-28,30-34H,6-10H2,1H3 |
InChI Key |
NVUHVENKCFNJQW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC(C2C1CC3C4=C(CC[N+]3(C2CO)[O-])C5=CC=CC=C5N4)OC6C(C(C(C(O6)CO)O)O)O |
Origin of Product |
United States |
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